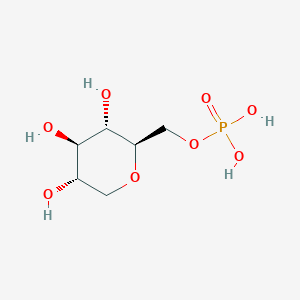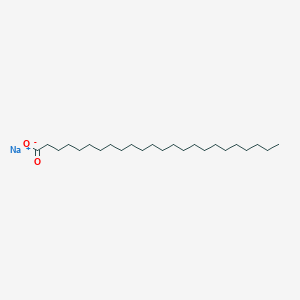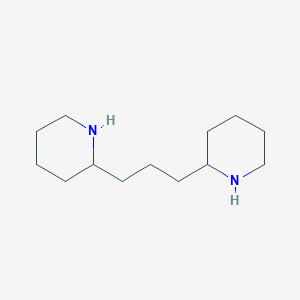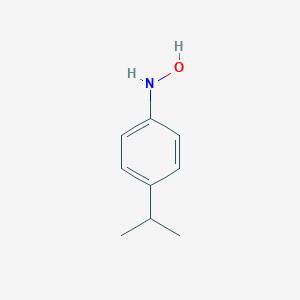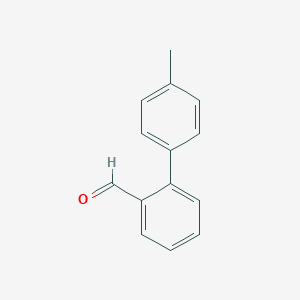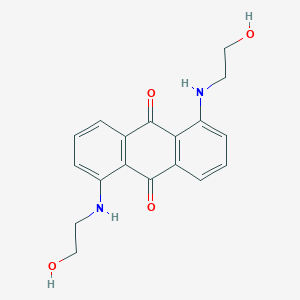
1,5-Bis(2-hydroxyethylamino)anthracene-9,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Bis(2-hydroxyethylamino)anthracene-9,10-dione (BHAAQ) is a synthetic fluorescent probe used in biochemical and physiological research. It is a highly sensitive and selective probe for detecting reactive oxygen species (ROS) and has been widely used in various biological systems.
Mechanism of Action
1,5-Bis(2-hydroxyethylamino)anthracene-9,10-dione is a fluorescent probe that reacts with ROS to produce a highly fluorescent product. The reaction mechanism involves the oxidation of 1,5-Bis(2-hydroxyethylamino)anthracene-9,10-dione by ROS to form a highly fluorescent compound. The fluorescence intensity of the product is directly proportional to the ROS concentration.
Biochemical and Physiological Effects:
1,5-Bis(2-hydroxyethylamino)anthracene-9,10-dione has been shown to have a negligible effect on the physiological and biochemical processes of cells and tissues. It does not interfere with the normal functioning of cells and tissues and is therefore considered a safe and reliable probe for detecting ROS.
Advantages and Limitations for Lab Experiments
1,5-Bis(2-hydroxyethylamino)anthracene-9,10-dione has several advantages over other ROS probes. It has high sensitivity and selectivity for ROS and can detect ROS in real-time. It is also easy to use and does not require any special equipment. However, 1,5-Bis(2-hydroxyethylamino)anthracene-9,10-dione has some limitations. It is not suitable for long-term monitoring of ROS levels, and its fluorescence properties may change in the presence of other reactive molecules.
Future Directions
1,5-Bis(2-hydroxyethylamino)anthracene-9,10-dione has great potential for further research in the field of ROS detection. Some of the future directions for 1,5-Bis(2-hydroxyethylamino)anthracene-9,10-dione research include:
1. Developing new derivatives of 1,5-Bis(2-hydroxyethylamino)anthracene-9,10-dione with improved sensitivity and selectivity for ROS.
2. Investigating the role of ROS in various biological processes using 1,5-Bis(2-hydroxyethylamino)anthracene-9,10-dione as a probe.
3. Developing new methods for the detection of ROS using 1,5-Bis(2-hydroxyethylamino)anthracene-9,10-dione.
4. Using 1,5-Bis(2-hydroxyethylamino)anthracene-9,10-dione to develop new diagnostic tools for diseases associated with oxidative stress.
5. Investigating the use of 1,5-Bis(2-hydroxyethylamino)anthracene-9,10-dione in drug discovery and development.
Conclusion:
1,5-Bis(2-hydroxyethylamino)anthracene-9,10-dione is a highly sensitive and selective fluorescent probe for detecting ROS in various biological systems. It has been extensively used in research to investigate the role of ROS in various physiological and pathological processes. 1,5-Bis(2-hydroxyethylamino)anthracene-9,10-dione has several advantages over other ROS probes, including high sensitivity and selectivity, ease of use, and safety. However, it also has some limitations, and further research is needed to develop new derivatives and methods for the detection of ROS.
Synthesis Methods
1,5-Bis(2-hydroxyethylamino)anthracene-9,10-dione can be synthesized by the condensation reaction of 9,10-anthraquinone-2-sulfonic acid with 2-aminoethanol in the presence of a strong acid catalyst. The reaction proceeds smoothly under mild conditions, and the yield of 1,5-Bis(2-hydroxyethylamino)anthracene-9,10-dione is high.
Scientific Research Applications
1,5-Bis(2-hydroxyethylamino)anthracene-9,10-dione has been extensively used as a fluorescent probe to detect ROS in various biological systems. ROS are involved in many physiological and pathological processes, including aging, inflammation, and cancer. 1,5-Bis(2-hydroxyethylamino)anthracene-9,10-dione is highly sensitive to ROS and can be used to monitor ROS levels in real-time. It has been used to investigate the role of ROS in various biological processes, including oxidative stress, apoptosis, and autophagy.
properties
CAS RN |
15939-84-1 |
|---|---|
Product Name |
1,5-Bis(2-hydroxyethylamino)anthracene-9,10-dione |
Molecular Formula |
C18H18N2O4 |
Molecular Weight |
326.3 g/mol |
IUPAC Name |
1,5-bis(2-hydroxyethylamino)anthracene-9,10-dione |
InChI |
InChI=1S/C18H18N2O4/c21-9-7-19-13-5-1-3-11-15(13)18(24)12-4-2-6-14(20-8-10-22)16(12)17(11)23/h1-6,19-22H,7-10H2 |
InChI Key |
NHCOLOILTUTOLA-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=C1)NCCO)C(=O)C3=C(C2=O)C(=CC=C3)NCCO |
Canonical SMILES |
C1=CC2=C(C(=C1)NCCO)C(=O)C3=C(C2=O)C(=CC=C3)NCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[Acetyl(carboxymethyl)amino]benzoic acid](/img/structure/B96796.png)
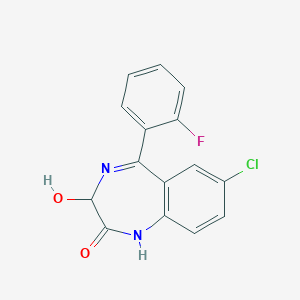
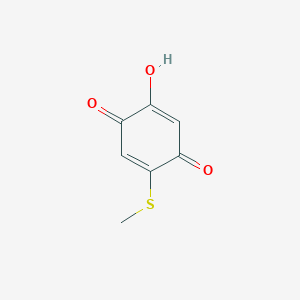
![[3,3']Bipyridinyl-5-ol](/img/structure/B96802.png)

